molecular formula C20H13Cl2NO3 B298489 11-(2,4-Dichlorophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione

11-(2,4-Dichlorophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione

Cat. No. B298489
M. Wt: 386.2 g/mol
InChI Key: YKSYZXPMGHASHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,4-Dichlorophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione, commonly known as DAPT, is a chemical compound that has been widely used in scientific research. It is a γ-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. DAPT has been used in various studies to investigate the mechanism of Notch signaling and its role in different biological processes.

Mechanism of Action

DAPT inhibits the Notch signaling pathway by binding to the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. By inhibiting the cleavage of the Notch receptor, DAPT prevents the release of the intracellular domain of Notch, which is responsible for the activation of downstream signaling pathways. This results in the inhibition of Notch signaling and the suppression of cell proliferation and differentiation.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects on cells, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In cancer cells, DAPT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neural stem cells, DAPT has been shown to promote the differentiation of neural stem cells into neurons and glial cells. In embryonic stem cells, DAPT has been shown to maintain the pluripotency of the cells and prevent their differentiation.

Advantages and Limitations for Lab Experiments

DAPT has several advantages for lab experiments, including its high specificity for the Notch signaling pathway and its ability to inhibit the pathway in a dose-dependent manner. However, DAPT also has some limitations, including its potential toxicity and its effects on other signaling pathways. Careful consideration should be given to the concentration and duration of DAPT treatment in lab experiments to avoid potential toxicity and off-target effects.

Future Directions

There are several future directions for the use of DAPT in scientific research. One direction is the development of more specific and potent inhibitors of the Notch signaling pathway. Another direction is the investigation of the role of Notch signaling in various biological processes, including development, stem cell differentiation, and disease. Additionally, the combination of DAPT with other drugs or therapies may offer new treatment options for cancer and other diseases.

Synthesis Methods

DAPT can be synthesized using several methods, including the reaction of 2,4-dichlorobenzaldehyde with 2-aminobenzonitrile in the presence of acetic anhydride and triethylamine, or the reaction of 2,4-dichlorobenzaldehyde with 2-aminobenzophenone in the presence of sodium methoxide and methanol. The synthesis of DAPT is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.

Scientific Research Applications

DAPT has been used in various scientific research applications, including cancer research, neurobiology, and stem cell research. In cancer research, DAPT has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In neurobiology, DAPT has been used to study the role of Notch signaling in neural stem cell differentiation and synaptic plasticity. In stem cell research, DAPT has been used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells.

properties

Product Name

11-(2,4-Dichlorophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione

Molecular Formula

C20H13Cl2NO3

Molecular Weight

386.2 g/mol

IUPAC Name

11-(2,4-dichlorophenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C20H13Cl2NO3/c21-9-5-6-14(13(22)7-9)23-19(25)17-12-8-15(24)16(18(17)20(23)26)11-4-2-1-3-10(11)12/h1-7,12,16-18H,8H2

InChI Key

YKSYZXPMGHASHL-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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